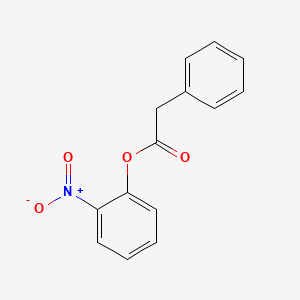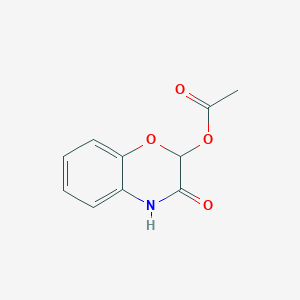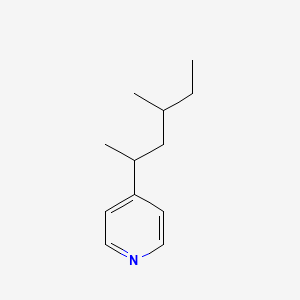
4-(4-Methylhexan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylhexan-2-yl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylhexan-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 4-methylhexan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-Methylhexan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
4-(4-Methylhexan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-Methylhexan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
4-Methylpyridine: A simpler derivative with a single methyl group on the pyridine ring.
4-(4-Methylpentyl)pyridine: A similar compound with a slightly different alkyl chain length.
Uniqueness
4-(4-Methylhexan-2-yl)pyridine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 4-(4-methylhexan-2-yl) group can enhance its lipophilicity, potentially affecting its solubility and interaction with biological membranes.
属性
CAS 编号 |
22253-34-5 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
4-(4-methylhexan-2-yl)pyridine |
InChI |
InChI=1S/C12H19N/c1-4-10(2)9-11(3)12-5-7-13-8-6-12/h5-8,10-11H,4,9H2,1-3H3 |
InChI 键 |
BRWUWBGPDGUHNG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


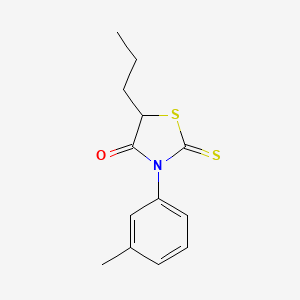
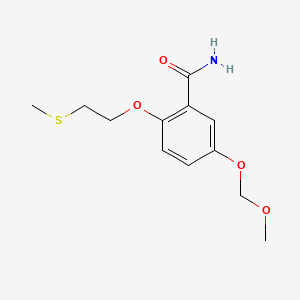
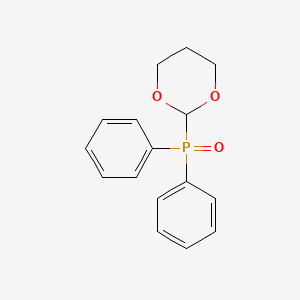
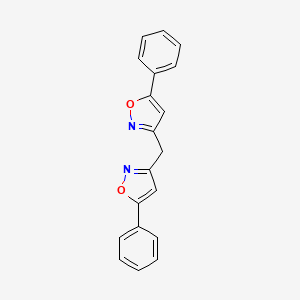

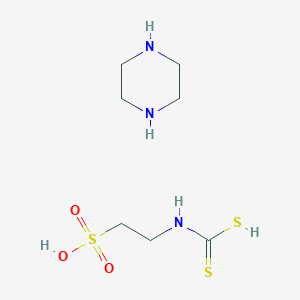
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

